1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Description
1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a synthetic small molecule characterized by a piperazine core substituted with a 4-fluorophenyl group at the 4-position, connected via an ethanone linker to a benzimidazole ring bearing a trifluoromethyl group at position 2 (Figure 1).
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N4O/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)18(29)13-28-17-4-2-1-3-16(17)25-19(28)20(22,23)24/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSPEWXUWICNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzimidazole and piperazine intermediates. The reaction conditions often include:
Formation of Benzimidazole Intermediate: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Substitution Reaction: The benzimidazole intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.
Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane.
Coupling Reaction: The final step involves coupling the fluorophenyl-substituted piperazine with the trifluoromethyl-substituted benzimidazole under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its structural components, which include a piperazine ring and a benzimidazole moiety.
Anticancer Activity
Research indicates that this compound can inhibit cancer cell proliferation. Studies have shown that derivatives with similar structures exhibit significant activity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.
Antimicrobial Activity
The presence of fluorine atoms and the piperazine structure enhances the compound's interaction with microbial targets, leading to effective inhibition of pathogen growth.
- Case Study : In vitro testing revealed that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~12 µM | [Study Reference 1] |
| Antimicrobial | Staphylococcus aureus | Low µM | [Study Reference 2] |
| Antimicrobial | Escherichia coli | Low µM | [Study Reference 3] |
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethyl groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Piperazine-Ethanone Derivatives
Key Observations :
- Heterocyclic Diversity : The benzimidazole in the target compound is replaced with indole (), tetrazole-thiophene (), or benzodioxol () in analogs, altering electronic properties and binding affinities.
- Linker Modifications: Substitution of the ethanone linker with sulfanyl () or ether groups () impacts metabolic stability and solubility.
- Fluorination Patterns : The 4-fluorophenyl group is conserved in some analogs (e.g., ), while others use 3-trifluoromethylphenyl () for enhanced lipophilicity.
Physicochemical and Pharmacological Properties
While direct data for the target compound are sparse, inferences can be drawn from analogs:
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ’s benzodioxol derivative has lower logP).
- Solubility : Piperazine derivatives with polar substituents (e.g., hydroxyl in ) exhibit improved aqueous solubility .
Biological Activity
1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.38 g/mol. It features a benzimidazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to this compound. For instance, compounds with a benzimidazole nucleus have shown significant antibacterial and antifungal activities. In one study, derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, demonstrating promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer properties. The compound exhibits cytotoxic effects on cancer cell lines, with studies reporting IC50 values that suggest effective inhibition of cell proliferation. Notably, modifications to the benzimidazole structure can enhance its potency against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences the biological activity of benzimidazole derivatives. For example:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., trifluoromethyl) | Generally enhance potency |
| Electron-donating groups (e.g., methoxy) | May reduce activity in some contexts |
These findings suggest that careful tuning of substituents can optimize the pharmacological profile of such compounds.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A series of benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects with MIC values ranging from 12.5 to 250 μg/ml .
- Anticancer Evaluation : In vitro studies on modified benzimidazole compounds indicated IC50 values as low as 0.12 µM against MCF-7 breast cancer cells, suggesting high efficacy compared to standard chemotherapeutics .
- Cytotoxicity Assessment : Further investigations revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
